(Z)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide
Description
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Properties
IUPAC Name |
(Z)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2S/c1-2-29-12-7-11-25-23(28)19(15-24)14-20-17-27(16-18-8-4-3-5-9-18)26-22(20)21-10-6-13-30-21/h3-6,8-10,13-14,17H,2,7,11-12,16H2,1H3,(H,25,28)/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NORLOELKGSYAAF-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C(=CC1=CN(N=C1C2=CC=CS2)CC3=CC=CC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOCCCNC(=O)/C(=C\C1=CN(N=C1C2=CC=CS2)CC3=CC=CC=C3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's structure features a pyrazole ring, a thiophene group, and a cyano moiety, which contribute to its unique chemical properties. The presence of the ethoxypropyl substituent enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C21H20N4OS |
| Molecular Weight | 376.5 g/mol |
| CAS Number | 1212788-90-3 |
| Melting Point | Not available |
| Density | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it may modulate signaling pathways associated with inflammation, cell proliferation, and apoptosis. The compound potentially acts as an inhibitor of certain enzymes or receptors involved in these pathways, leading to various pharmacological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in inflammatory responses.
- Receptor Binding : It could bind to specific receptors, altering their activity and influencing cellular signaling.
- Apoptosis Induction : Evidence suggests that it may induce apoptosis in cancer cell lines, making it a candidate for anticancer therapy.
Anticancer Properties
Studies have demonstrated that this compound exhibits significant anticancer activity. For instance, research involving HCT116 colorectal cancer cells showed that the compound induces apoptosis through various molecular mechanisms, including the inhibition of anti-apoptotic proteins .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate cytokine production and reduce inflammation markers in experimental models . This suggests potential applications in treating inflammatory diseases.
Case Studies
- Study on HCT116 Cells : A study explored the effects of this compound on HCT116 cells, revealing its ability to induce apoptosis via molecular docking studies and enzyme inhibition assays. The findings highlighted its potential as a therapeutic agent against colorectal cancer .
- Inflammation Model : Another study assessed the compound's effects on inflammation in animal models, demonstrating a reduction in inflammatory markers and suggesting mechanisms involving cytokine modulation .
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that it reduces the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases .
Antioxidant Properties
Research has highlighted the antioxidant capabilities of (Z)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide. It has been shown to scavenge free radicals effectively, which could be beneficial in preventing oxidative stress-related conditions .
Molecular Docking Studies
Molecular docking studies have been conducted to evaluate the binding affinity of this compound with various biological targets. These studies suggest its potential as a 5-lipoxygenase inhibitor, which is crucial in the management of asthma and other inflammatory conditions .
Case Studies
Chemical Reactions Analysis
Cyano Group Reactivity
The electron-deficient cyano group participates in nucleophilic additions and cyclization reactions. For example:
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Hydrolysis : Under acidic or basic conditions, the cyano group may hydrolyze to form a carboxylic acid or amide derivative. Similar transformations are observed in compounds like (2E)-N-benzyl-2-cyano-3-(pyridin-4-yl)prop-2-enamide, where hydrolysis yields corresponding amides under controlled pH .
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Cycloaddition : The cyano group can act as a dipolarophile in [3+2] cycloadditions with nitrile oxides or azides, forming heterocyclic rings .
Enamide Motif Reactivity
The enamide system (α,β-unsaturated amide) is prone to:
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Michael Additions : Nucleophiles such as amines or thiols may attack the β-position. For instance, N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-(2-prop-2-enoxyphenyl)prop-2-enamide undergoes regioselective thiol additions at the α,β-unsaturated carbonyl site .
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Tautomerization : The Z-configuration may tautomerize to the E-form under thermal or photochemical conditions, altering biological activity .
Pyrazole and Thiophene Reactivity
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Pyrazole Functionalization :
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The 1-benzyl group on the pyrazole ring can undergo debenzylation via hydrogenolysis (H₂/Pd-C) to expose a free NH group for further alkylation or acylation.
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Electrophilic substitution at the 3-thiophen-2-yl position is feasible, with bromination or nitration occurring preferentially at the 5-position of the thiophene ring .
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Thiophene Modifications :
Ethoxypropyl Side Chain Reactions
The 3-ethoxypropyl group may participate in:
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Ether Cleavage : Treatment with strong acids (e.g., HBr/AcOH) cleaves the ether bond to generate a hydroxyl intermediate, which can be further functionalized .
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Oxidation : The terminal ethoxy group can be oxidized to a carboxylic acid using KMnO₄ or RuO₄ under acidic conditions .
Key Data Table: Hypothetical Reaction Pathways
Q & A
Q. What synthetic methodologies are optimal for preparing (Z)-3-(1-benzyl-3-thiophen-2-ylpyrazol-4-yl)-2-cyano-N-(3-ethoxypropyl)prop-2-enamide, and how do reaction conditions influence yield?
Answer: Synthesis typically involves multi-step heterocyclic coupling. Key steps include:
- Pyrazole-thiophene core assembly : Cyclocondensation of hydrazine derivatives with thiophene-containing ketones.
- Acrylamide formation : Reaction of cyanoacetamide intermediates with benzyl-protected pyrazole-thiophene aldehydes under basic conditions (e.g., Knoevenagel condensation).
- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while temperature control (80–100°C) minimizes side reactions .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound’s purity and stereochemistry?
Answer:
- NMR : and NMR confirm regiochemistry of the pyrazole and acrylamide groups. NOESY can verify the (Z)-configuration of the double bond .
- MS : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 435.12).
- HPLC : Reverse-phase C18 columns (ACN:HO gradient) assess purity (>98% required for biological assays) .
Q. How do physicochemical properties (e.g., solubility, logP) impact formulation for in vitro studies?
Answer:
- Solubility : Limited aqueous solubility (logP ~3.5) necessitates DMSO stock solutions (≤10 mM). Co-solvents (e.g., PEG-400) improve bioavailability in cell-based assays .
- Stability : Hydrolytic degradation of the cyano group occurs at pH <5; buffer systems (pH 7.4) are critical .
Advanced Research Questions
Q. What structural features drive its biological activity, and how can SAR studies be designed to optimize potency?
Answer:
- Key pharmacophores : The pyrazole-thiophene core (π-π stacking with targets) and cyanoacrylamide (hydrogen bonding) are critical .
- SAR strategies :
- Substitution on benzyl group : Introduce electron-withdrawing groups (e.g., -CF) to enhance target affinity.
- Ethoxypropyl chain modification : Replace with shorter alkyl chains to reduce metabolic instability .
Q. How can computational modeling predict binding modes with target enzymes (e.g., kinases)?
Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with ATP-binding pockets.
- MD simulations : Assess stability of the pyrazole-thiophene core in hydrophobic domains over 100 ns trajectories .
Q. How should researchers resolve contradictions in reported synthetic yields or bioactivity data?
Answer:
Q. What analytical challenges arise in quantifying degradation products under physiological conditions?
Answer:
- LC-MS/MS : Monitor hydrolytic cleavage of the acrylamide bond (major degradation pathway).
- Forced degradation studies : Expose to acidic (0.1M HCl) and oxidative (HO) conditions to identify labile sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
